molecular formula C12H18N2O B13276581 N-[2-(Pyridin-2-yl)ethyl]oxan-4-amine

N-[2-(Pyridin-2-yl)ethyl]oxan-4-amine

Cat. No.: B13276581
M. Wt: 206.28 g/mol
InChI Key: ULWWNNFLCUVEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(Pyridin-2-yl)ethyl]oxan-4-amine (CAS 1157008-04-2) is a chemical compound with a molecular formula of C12H18N2O and a molecular weight of 206.29 g/mol . This amine derivative features a pyridine ring and a tetrahydropyran (oxane) ring, making it a valuable building block in medicinal chemistry and drug discovery research. It is supplied with a high purity of 98% . The compound has a LogP of 0.59, indicating its hydrophilic nature, and possesses three hydrogen bond acceptors and one hydrogen bond donor, which can influence its binding affinity and solubility profile . Researchers utilize this scaffold in the design and synthesis of complex molecules, particularly for probing biological pathways or as a precursor for potential pharmacologically active agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for handling instructions. Safety Information: This compound has the GHS07 (Harmful/Irritant) pictogram and carries the signal word "Warning" . Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-(2-pyridin-2-ylethyl)oxan-4-amine

InChI

InChI=1S/C12H18N2O/c1-2-7-13-11(3-1)4-8-14-12-5-9-15-10-6-12/h1-3,7,12,14H,4-6,8-10H2

InChI Key

ULWWNNFLCUVEED-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NCCC2=CC=CC=N2

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of N 2 Pyridin 2 Yl Ethyl Oxan 4 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. A full suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals, confirming the constitution of N-[2-(Pyridin-2-yl)ethyl]oxan-4-amine.

The ¹H NMR spectrum of this compound provides characteristic signals for each distinct proton environment in the molecule. The pyridine (B92270) ring protons appear in the aromatic region (δ 7.0–8.5 ppm), with the proton at the C6 position being the most deshielded due to its proximity to the electronegative nitrogen atom. The protons of the ethyl bridge and the oxan ring appear in the aliphatic region. The chemical shifts are influenced by adjacent heteroatoms (N and O).

The expected proton signals, their multiplicities, and coupling constants are detailed in the table below. The integration value for each signal corresponds to the number of protons it represents.

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on analysis of structurally similar fragments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.51d1HPyridine H-6
~7.65td1HPyridine H-4
~7.18d1HPyridine H-3
~7.12ddd1HPyridine H-5
~3.95ddd2HOxane H-2ax, H-6ax
~3.38td2HOxane H-2eq, H-6eq
~3.00t2HPyridin-CH₂-
~2.90t2H-CH₂-N
~2.75tt1HOxane H-4
~1.90m2HOxane H-3eq, H-5eq
~1.75(broad s)1HN-H
~1.45qd2HOxane H-3ax, H-5ax

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in the ¹³C NMR spectrum are highly indicative of the carbon's electronic environment. The pyridine ring carbons resonate in the downfield region (δ 120–160 ppm). The carbons of the oxan ring adjacent to the oxygen atom (C-2, C-6) are found around δ 67 ppm, while the carbon bearing the amine group (C-4) is observed around δ 49 ppm.

Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on analysis of structurally similar fragments.

Chemical Shift (δ, ppm)Assignment
~160.0Pyridine C-2
~149.5Pyridine C-6
~136.8Pyridine C-4
~123.5Pyridine C-3
~121.5Pyridine C-5
~67.2Oxane C-2, C-6
~49.5Oxane C-4
~39.2Pyridin-CH₂-
~36.8-CH₂-N
~33.0Oxane C-3, C-5

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons on the pyridine ring (e.g., H-3 with H-4, H-4 with H-5, H-5 with H-6), confirming their relative positions. It would also establish the coupling between the two methylene (B1212753) groups of the ethyl bridge and trace the connectivity within the oxan ring system (e.g., H-2 with H-3, H-3 with H-4).

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides an unambiguous assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum. For instance, the proton signal at ~8.51 ppm would correlate with the carbon signal at ~149.5 ppm, confirming their assignment as H-6 and C-6 of the pyridine ring, respectively.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is vital for piecing together the molecular structure by showing correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations for this compound would include:

A correlation from the pyridin-CH₂- protons (~3.00 ppm) to the pyridine C-2 (~160.0 ppm) and C-3 (~123.5 ppm) carbons, confirming the attachment of the ethyl side chain to the pyridine ring.

A correlation from the -CH₂-N protons (~2.90 ppm) to the oxane C-4 carbon (~49.5 ppm), confirming the link between the ethyl bridge and the oxan-4-amine moiety.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of the target compound and to obtain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. For this compound (molecular formula C₁₃H₂₀N₂O), the calculated monoisotopic mass is 220.1576 Da. HRMS analysis of the protonated molecule ([M+H]⁺) would be expected to yield an m/z value of 221.1648. An experimental result within a narrow tolerance (typically < 5 ppm) of this calculated value provides strong evidence for the correct elemental formula.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hyphenated technique is ideal for assessing the purity of a sample and confirming the identity of its components. A pure sample of this compound would produce a single major peak in the liquid chromatogram. The mass spectrum recorded for this peak would display the parent ion corresponding to the protonated molecule ([M+H]⁺ at m/z 221.2), confirming the identity of the compound. Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing further structural confirmation. The fragmentation pattern would be expected to show characteristic losses, such as the cleavage of the ethyl bridge, leading to key fragments.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Da)Possible FormulaFragment Identity
221.16[C₁₃H₂₁N₂O]⁺[M+H]⁺
121.09[C₇H₉N₂]⁺Cleavage of C-N bond between ethyl and oxane ring
106.07[C₇H₈N]⁺Cleavage of C-C bond in ethyl bridge
101.09[C₅H₁₃NO]⁺Oxan-4-amine fragment
93.06[C₆H₇N]⁺Pyridin-2-ylmethyl fragment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent parts: the pyridine ring, the ethyl linker, the secondary amine, and the oxane (tetrahydropyran) ring.

The N-H stretching vibration of the secondary amine is typically observed as a weak to moderate band in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations for both the aliphatic amine and the pyridine ring would appear in the fingerprint region, generally between 1250 and 1020 cm⁻¹. Aromatic C-H stretching vibrations from the pyridine ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and oxane moieties will be found just below 3000 cm⁻¹.

The pyridine ring itself gives rise to several characteristic bands. C=C and C=N stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations also provide structural information. The presence of the oxane ring is confirmed by a strong C-O-C stretching band, which is characteristic for ethers and is typically found in the 1150-1070 cm⁻¹ range.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Secondary Amine (N-H)3300 - 3500Stretch
Aromatic C-H (Pyridine)3000 - 3100Stretch
Aliphatic C-H (Ethyl, Oxane)2850 - 3000Stretch
C=C, C=N (Pyridine Ring)1450 - 1600Stretch
C-O-C (Oxane Ring)1070 - 1150Stretch
C-N (Amine, Pyridine)1020 - 1250Stretch

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a derivative of this compound that forms suitable single crystals, this technique can provide a wealth of information, including bond lengths, bond angles, and intermolecular interactions.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
α (°)90
β (°)95.5
γ (°)90
Volume (ų)1290
Z4
Density (calc) (g/cm³)1.25

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation, identification, and purification of this compound and its derivatives, as well as for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. Due to the basic nature of the amine and pyridine functionalities, reversed-phase HPLC with a C18 column is a suitable method. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. The addition of an acidic modifier, such as formic or acetic acid, to the mobile phase can improve peak shape by protonating the basic sites of the analyte.

Detection is commonly achieved using a UV detector, as the pyridine ring possesses a chromophore that absorbs in the UV region (typically around 260 nm). The retention time of the compound would be dependent on the specific mobile phase composition and gradient profile.

ParameterTypical Conditions
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic acid in Water, B: Acetonitrile
Gradient10-90% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 260 nm
Injection Volume10 µL

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, the direct analysis of polar, hydrogen-bonding compounds like this compound can be challenging due to potential peak tailing and adsorption on the column. labrulez.com To overcome these issues, derivatization is often employed to increase volatility and reduce polarity. researchgate.net Acylation of the secondary amine with a reagent like trifluoroacetic anhydride (B1165640) is a common strategy. researchgate.net

The derivatized analyte can then be analyzed on a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane. Mass spectrometry (MS) is an ideal detector for GC, providing both quantitative data and structural information from the fragmentation pattern of the analyte.

ParameterTypical Conditions (after derivatization)
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (1 min), then 10 °C/min to 280 °C (5 min)
DetectorMass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)

Molecular Interactions and Preclinical Biological Activity of N 2 Pyridin 2 Yl Ethyl Oxan 4 Amine Derivatives

In Vitro Pharmacological Profiling: Receptor Binding Assays

The initial characterization of novel chemical entities often involves broad screening panels to identify potential targets and off-target effects. For derivatives of the pyridin-2-yl amine scaffold, receptor binding assays are crucial in defining their specificity. For instance, in the development of macrofilaricidal compounds, a series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines underwent screening against a panel of 76 receptors, ion channels, and transporters. This profiling is essential to eliminate compounds with undesirable interactions early in the discovery process. In one such screening, significant inhibition (greater than 50% at a 10 μM concentration) was observed for only a small fraction of the targets, indicating a generally favorable selectivity profile for this class of molecules. acs.org Such broad panel screening helps to prioritize compounds for further development by identifying those with the cleanest off-target profiles.

Enzyme Inhibition Studies and Characterization of Inhibitory Potency

Derivatives incorporating the pyridin-2-yl amine motif have demonstrated potent inhibitory activity against several key enzyme families, particularly kinases and synthases.

Nitric Oxide Synthase (NOS) Inhibition: Analogs based on a 2-aminopyridine scaffold have been identified as potent inhibitors of nitric oxide synthases. For example, 2-amino-4-methylpyridine is a powerful inhibitor of the inducible NO synthase (NOS II) enzyme, with an IC50 of 6 nM against the murine isoform and 40 nM against human recombinant NOS II. nih.gov Further optimization led to difluorobenzene-linked 2-aminopyridine derivatives, such as compound 17 , which showed excellent potency for human neuronal NOS (nNOS) with a Ki of 19 nM. acs.org

Cyclin-Dependent Kinase (CDK) Inhibition: A novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines has been developed as highly potent inhibitors of CDK4 and CDK6, enzymes critical for cell cycle progression. Medicinal chemistry efforts led to compounds that inhibit these kinases with high potency and selectivity, representing a promising avenue for cancer therapeutics. nih.gov

Other Enzyme Targets: The versatility of the pyridine (B92270) structure is further demonstrated by its incorporation into inhibitors for other enzymes. Pyridine-derived oximes act as strong non-competitive inhibitors of copper amine oxidases, with inhibition constants (Ki) in the micromolar to sub-micromolar range. nih.gov Additionally, analogs have been developed as inhibitors of NADPH Oxidase 2 (NOX2), a key source of reactive oxygen species (ROS) implicated in neurodegenerative diseases. researchgate.net

Compound ClassTarget EnzymePotency (IC50 / Ki)
2-Amino-4-methylpyridineMurine NOS II6 nM (IC50)
2-Amino-4-methylpyridineHuman NOS II40 nM (IC50)
Difluorobenzene-linked 2-aminopyridine (cpd 17)Human nNOS19 nM (Ki)
N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-aminesCDK4/CDK6High Potency
Pyridine CarbaldoximesCopper Amine Oxidase10-100 µM (Ki)
Pyrrolo[2,3-b]pyridine sulfonamidesNADPH Oxidase 2 (NOX2)Potent Inhibition

Identification of Specific Molecular Targets and Biological Pathways Modulated by N-[2-(Pyridin-2-yl)ethyl]oxan-4-amine Analogs

The biological effects of these derivatives are a direct consequence of their interaction with specific molecular targets, which in turn modulate critical cellular pathways.

Nitric Oxide Signaling: By inhibiting nNOS and iNOS, these compounds can modulate nitric oxide (NO) production. acs.org NO is a crucial signaling molecule in neurotransmission and the immune response. acs.org Overproduction of NO by iNOS is implicated in various inflammatory diseases, making its inhibition a key therapeutic strategy. mdpi.com

Cell Cycle Regulation: Analogs that target CDK4/6 directly interfere with the cell cycle machinery. nih.gov These kinases control the G1-S phase transition, and their inhibition can lead to cell cycle arrest and a potent anti-proliferative effect in cancer cells. nih.gov Other derivatives function as microtubule-targeting agents, disrupting mitotic spindle formation and also leading to cell cycle arrest and apoptosis. mdpi.comrevvity.com

Oxidative Stress Pathways: Inhibition of NADPH Oxidase 2 (NOX2) by pyridine-based analogs directly reduces the generation of superoxide and subsequent reactive oxygen species. researchgate.net This mechanism is highly relevant for neuroprotective strategies in diseases driven by oxidative stress, such as Alzheimer's disease. researchgate.net

Tumor Microenvironment Modulation: Certain derivatives have been designed to target carbonic anhydrase IX, a metalloenzyme overexpressed in hypoxic tumors that plays a key role in regulating pH in the tumor microenvironment. revvity.com

Functional Cellular Assays in Preclinical Models

The activity of these compounds at the molecular level translates into measurable effects in cellular models.

Anti-inflammatory and Immunomodulatory Effects: In assays using mouse RAW 264.7 macrophage cells, 2-amino-4-methylpyridine dose-dependently reduced the production of nitrite, a stable metabolite of NO, when the cells were stimulated with lipopolysaccharide (LPS) and interferon-gamma. nih.gov This demonstrates the compound's ability to inhibit iNOS activity within a cellular context. nih.gov

Antiproliferative Activity: CDK4/6 inhibitors based on the N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine scaffold exhibited potent antiproliferative activities across a wide panel of human cancer cell lines, including leukemia, breast, colon, pancreas, and prostate cancers. nih.gov Similarly, quinazoline derivatives with anti-tubulin properties were shown to arrest the cell cycle at the G2/M phase and induce apoptosis. revvity.com

Neuroprotective Effects: In a cellular model of neuroinflammation, pyrrolo[2,3-b]pyridine-based NOX2 inhibitors were shown to completely prevent amyloid beta-induced oxidative stress and toxicity in HMC3 microglial cells, highlighting their potential as neuroprotective agents. researchgate.net

Compound ClassCell Line / ModelObserved Effect
2-Amino-4-methylpyridineMouse RAW 264.7 MacrophagesReduced nitrite production
N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-aminesHuman Cancer Cell Lines (Breast, Colon, etc.)Potent antiproliferative activity
Substituted Quinazolin-4-aminesCancer Cell LinesG2/M phase cell cycle arrest, apoptosis
Pyrrolo[2,3-b]pyridine sulfonamidesHuman HMC3 MicrogliaPrevention of amyloid beta-induced toxicity
2-(Pyridin-2-yl) pyrimidine derivativesRat Hepatic Stellate Cells (HSC-T6)Anti-fibrotic activity

Ligand-Target Binding Kinetics and Thermodynamic Characterization

Beyond simple affinity (KD or IC50), a detailed understanding of the kinetics (association rate, kon, and dissociation rate, koff) and thermodynamics of ligand-target interactions provides deeper insights into a compound's mechanism of action and potential in vivo efficacy. The dissociation rate (koff) is particularly important, as it determines the target residence time (1/koff), a parameter that often correlates better with clinical efficacy than binding affinity alone. revvity.com

While specific kinetic and thermodynamic data for this compound derivatives are not widely published, studies on structurally related kinase inhibitors provide a valuable framework. For a series of pyrimidine-based inhibitors targeting Focal Adhesion Kinase (FAK), it was demonstrated that differences in binding affinity were mainly driven by changes in the dissociation rate constant (koff), while association rates (kon) were very similar across the series. cell.com This suggests that for this class of compounds, medicinal chemistry efforts to prolong residence time by slowing the koff could be a highly effective optimization strategy. cell.com

Experimental techniques such as Surface Plasmon Resonance (SPR) and Homogeneous Time-Resolved Fluorescence (HTRF) are powerful tools for determining these kinetic parameters, allowing for the detailed characterization of promising drug candidates. revvity.comcell.com

Evaluation of Selectivity and Promiscuity across a Panel of Biological Targets

A critical aspect of preclinical profiling is determining a compound's selectivity. High selectivity for the intended target over other related proteins is essential to minimize off-target effects and potential toxicity.

NOS Isoform Selectivity: Analogs of 2-aminopyridine have been engineered for high selectivity among the three NOS isoforms. While 2-amino-4-methylpyridine shows some preference for NOS II, it retains activity against NOS I and NOS III (IC50 = 100 nM for both). nih.gov However, newer generations of inhibitors exhibit remarkable selectivity. For example, the difluorobenzene-linked derivative 17 displayed 1075-fold selectivity for human nNOS over human eNOS and 115-fold selectivity over human iNOS, which is a highly desirable profile for neurological applications. acs.org

Kinase Selectivity: Selectivity is also paramount for kinase inhibitors due to the high degree of similarity in the ATP-binding pocket across the kinome. The N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine series demonstrated excellent selectivity for CDK4/6 over other key cell cycle kinases like CDK1, CDK7, and CDK9. nih.gov In a separate study, macrofilaricidal di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines were screened against a panel of 259 kinases and showed no significant inhibition at a 3 µM concentration, indicating a very low potential for off-target kinase activity. acs.org

Compound Class / NamePrimary TargetSelectivity Profile
2-Amino-4-methylpyridineNOS IIModerate selectivity over NOS I & NOS III (~16-fold vs murine NOS II)
Difluorobenzene-linked 2-aminopyridine (cpd 17)nNOS>1000-fold vs eNOS; >100-fold vs iNOS
N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-aminesCDK4/6Excellent selectivity over CDK1, CDK7, CDK9
Di(pyridin-2-yl)-1,2,4-thiadiazol-5-aminesAntiparasitic TargetNo inhibition observed across a 259-kinase panel

In Vivo Efficacy and Mechanism Studies in Non-Human Preclinical Models

The ultimate preclinical validation for a compound comes from demonstrating efficacy in animal models of disease. Several derivatives of the this compound scaffold have shown promising results in vivo.

Anti-inflammatory Models: In a rat model of systemic inflammation induced by LPS injection, intravenous infusion of 2-amino-4-methylpyridine potently inhibited the expected rise in plasma nitrate levels with an ID50 of 0.009 mg/kg/min. nih.gov This result confirms that the in vitro inhibition of NOS II translates to a functional anti-inflammatory effect in vivo. nih.gov

Oncology Models: Pyridine-pyrimidine amides that inhibit microtubule polymerization have demonstrated efficacy in preclinical models of solid tumors. mdpi.com In another study, a novel substituted quinazolin-4-amine significantly inhibited tumor growth in a HepG2 (human liver cancer) xenograft mouse model without causing significant loss of body weight, indicating a potentially favorable therapeutic window. revvity.com

Infectious Disease Models: In the field of parasitology, an amino-thiazole derivative containing the pyridin-2-yl motif showed a significant 68% reduction of adult L. sigmodontis worms in an infected mouse model, establishing proof of principle for this series as a potential treatment for filarial diseases. acs.org

Structure Activity Relationship Sar Studies of N 2 Pyridin 2 Yl Ethyl Oxan 4 Amine Analogs

Impact of Substitutions on the Pyridine (B92270) Ring on Biological Activity

The pyridine ring is a cornerstone of the N-[2-(Pyridin-2-yl)ethyl]oxan-4-amine scaffold, and modifications to this aromatic system have a profound impact on biological activity. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, a key interaction for anchoring the ligand to its biological target. The position, size, and electronic properties of substituents on the pyridine ring can modulate the molecule's affinity, selectivity, and efficacy.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electronic distribution within the pyridine ring, thereby influencing its interaction with target proteins. For instance, the introduction of EDGs can increase the electron density on the pyridine nitrogen, potentially enhancing its hydrogen bonding capabilities. Conversely, EWGs can decrease the basicity of the pyridine nitrogen, which might be favorable for certain receptor interactions or for improving pharmacokinetic properties.

Studies on related 2-substituted pyridine derivatives have demonstrated that the nature and position of substituents are critical. For example, in a series of nicotinic receptor agonists, substitutions on the pyridine ring led to significant variations in binding affinity and functional potency. While some substitutions resulted in a loss of activity, others enhanced selectivity for specific receptor subtypes.

Bioisosteric replacement is a common strategy to fine-tune the properties of the pyridine ring. Replacing the pyridine with other heterocycles or even substituted phenyl rings can lead to improved activity or better pharmacokinetic profiles. For instance, a benzonitrile (B105546) group can sometimes mimic the hydrogen-bond accepting ability of the pyridine nitrogen.

Substituent Position Substituent Type Effect on Activity (General Trends for Pyridine Analogs)
3-positionSmall, lipophilicOften well-tolerated or beneficial
4-positionElectron-withdrawingCan increase potency in some cases
5-positionBulky groupsMay lead to steric hindrance and decreased activity
6-positionHydrogen bond donors/acceptorsCan form additional interactions with the target

Role of the Oxane Moiety in Ligand-Target Interactions and Functional Responses

The oxane (tetrahydropyran) ring in this compound plays a multifaceted role in its biological activity. As a saturated heterocycle, it introduces a three-dimensional character to the molecule, which can be crucial for fitting into the binding pocket of a target protein. The oxygen atom within the oxane ring can act as a hydrogen bond acceptor, forming key interactions with the receptor.

The conformational preference of the oxane ring, which typically adopts a chair conformation, influences the spatial orientation of the amine substituent. This, in turn, dictates how the molecule presents its pharmacophoric features to the biological target. The rigidity of the oxane ring, compared to an open alkyl chain, can reduce the entropic penalty upon binding, leading to higher affinity.

In the broader context of medicinal chemistry, saturated heterocycles like piperidine (B6355638) and oxane are prevalent in FDA-approved drugs. Their ability to introduce specific spatial arrangements and modulate physicochemical properties makes them valuable scaffolds in drug design.

Influence of the Ethyl Linker on Conformational Flexibility and Binding Affinity

The ethyl linker connecting the pyridine ring and the oxane-amine moiety is a critical determinant of the molecule's conformational flexibility and, consequently, its binding affinity. The length and rigidity of this linker dictate the relative positioning of the two key pharmacophoric groups: the pyridine ring and the substituted amine.

Linker Length: The two-carbon length of the ethyl linker is often optimal for spanning the distance between two binding subsites within a receptor. Shorter or longer linkers can lead to a significant loss of activity. Studies on various classes of compounds have shown that there is an optimal linker length for maximal biological response. For instance, in a series of bivalent ligands, the length of the aliphatic linker was a key factor in determining their affinity for the dopamine (B1211576) transporter.

Conformational Flexibility: The ethyl linker possesses rotational freedom around its single bonds, allowing the molecule to adopt various conformations. This flexibility can be advantageous, as it enables the molecule to adapt to the specific geometry of the binding site. However, excessive flexibility can be detrimental due to the entropic cost of "freezing" the molecule in a single bioactive conformation upon binding. Introducing conformational constraints, such as by incorporating the linker into a ring system, can sometimes lead to an increase in binding affinity by pre-organizing the molecule in a more favorable conformation for binding.

Linker Modification Potential Impact on Activity
Shortening the linker (e.g., methylene)May prevent simultaneous optimal interaction of both pharmacophores
Lengthening the linker (e.g., propyl, butyl)May lead to suboptimal positioning and loss of affinity
Introducing rigidity (e.g., double bond, cyclopropane)Can increase affinity if the rigid conformation is the bioactive one
Increasing flexibility (e.g., replacing with a longer alkyl chain)May decrease affinity due to a higher entropic penalty

Substituent Effects on the Amine Nitrogen and Overall Molecular Recognition

Basicity: The basicity of the amine, quantified by its pKa value, is a critical factor. Electron-donating groups (EDGs) attached to the nitrogen, such as small alkyl groups, generally increase the basicity, making the amine more likely to be protonated at physiological pH. This positive charge can be essential for forming a strong ionic bond with an acidic residue (e.g., aspartate or glutamate) in the receptor's binding site. Conversely, electron-withdrawing groups (EWGs) decrease the basicity, which might be desirable in certain contexts to reduce off-target effects or improve membrane permeability.

Steric Effects: The size and shape of the substituent on the amine nitrogen can have a profound impact on binding. Bulky substituents may cause steric hindrance, preventing the molecule from fitting into the binding pocket. In contrast, in some cases, a larger substituent might be able to access a specific hydrophobic pocket within the receptor, leading to enhanced affinity and selectivity.

N-Alkylation vs. N-Arylation: N-alkylation generally maintains or slightly increases the basicity of the amine, while N-arylation significantly decreases it due to the delocalization of the nitrogen lone pair into the aromatic ring. The choice between alkyl and aryl substituents can therefore be used to fine-tune the electronic properties of the amine and its ability to engage in specific interactions.

Design and Synthesis of Focused Compound Libraries for SAR Exploration

To systematically explore the structure-activity relationships of this compound analogs, the design and synthesis of focused compound libraries are essential. This approach allows for the rapid generation of a diverse set of related compounds, enabling a comprehensive evaluation of the impact of various structural modifications.

Design Strategies: The design of a focused library typically involves a "scaffold-hopping" or "decoration" approach. In the context of this compound, the core scaffold can be maintained while systematically varying the substituents at key positions: the pyridine ring, the oxane moiety (if substituted), and the amine nitrogen. Combinatorial chemistry principles can be applied to generate a matrix of compounds by reacting a set of pyridine-containing building blocks with a set of substituted oxan-amines.

Synthetic Methodologies: The synthesis of such libraries often relies on robust and high-yielding chemical reactions that are amenable to parallel synthesis techniques. For the synthesis of this compound analogs, key reactions could include:

Reductive amination: To couple a pyridine-2-acetaldehyde or a similar precursor with a variety of substituted oxan-4-amines.

Nucleophilic substitution: Reacting a 2-(2-haloethyl)pyridine with different oxan-4-amine derivatives.

Multi-component reactions: To assemble the core structure in a single step from simpler starting materials.

The use of microwave-assisted synthesis can often accelerate reaction times and improve yields, facilitating the rapid generation of the compound library. High-throughput purification techniques are then employed to isolate the final products in sufficient purity for biological screening.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogs, QSAR models can be developed to predict the activity of unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Molecular Descriptors: The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the training set. These descriptors quantify various aspects of the molecular structure, including:

Electronic descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, which describe the electronic distribution and reactivity of the molecule.

Steric descriptors: Like molecular weight, volume, and surface area, which relate to the size and shape of the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures the lipophilicity of the molecule.

Topological descriptors: Which are numerical representations of the molecular connectivity.

Statistical Methods: Once the descriptors are calculated, statistical methods are used to build a model that correlates a subset of these descriptors with the observed biological activity. Common methods include:

Multiple Linear Regression (MLR): A linear method that finds the best-fitting linear equation between the descriptors and the activity.

Partial Least Squares (PLS): A method suitable for datasets with a large number of correlated descriptors.

Machine Learning Algorithms: Such as Support Vector Machines (SVM) and Random Forest (RF), which can capture non-linear relationships between structure and activity.

Model Validation: The predictive power of a QSAR model must be rigorously validated using both internal and external validation techniques to ensure its reliability. A validated QSAR model can then be used to virtually screen new compound ideas and prioritize them for synthesis and biological testing.

Analysis of Stereochemical Effects on Biological Activity

Stereochemistry can play a pivotal role in the biological activity of this compound analogs, particularly if the oxane ring is substituted, creating one or more chiral centers. The three-dimensional arrangement of atoms in a molecule can dramatically affect its ability to bind to a chiral biological target, such as a protein or a nucleic acid.

Enantiomers and Diastereomers: If a chiral center is present, the molecule will exist as a pair of enantiomers. These non-superimposable mirror images can have significantly different biological activities. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). In some cases, the distomer may be inactive or even have undesirable off-target effects. If multiple chiral centers are present, diastereomers will also exist, which have different physical and biological properties.

Conformational Isomers: The chair conformation of the oxane ring can lead to axial and equatorial orientations for substituents on the ring, including the amine group. These conformational isomers can have different energies and different abilities to interact with a receptor. The preferred conformation of the oxane ring and the orientation of its substituents can be critical for achieving the optimal geometry for binding.

The separation and biological evaluation of individual stereoisomers are therefore essential for a complete understanding of the SAR. Chiral chromatography is often used to separate enantiomers, and their absolute stereochemistry can be determined by methods such as X-ray crystallography. Understanding the stereochemical requirements for activity can provide valuable insights into the topology of the binding site and guide the design of more potent and selective analogs.

Computational Chemistry and Molecular Modeling Applications in the Study of N 2 Pyridin 2 Yl Ethyl Oxan 4 Amine

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns of a ligand, such as N-[2-(Pyridin-2-yl)ethyl]oxan-4-amine, with a biological target, typically a protein or enzyme.

The process involves preparing the 3D structures of both the ligand and the target receptor. The ligand's conformational flexibility is explored, and various orientations are sampled within the target's binding site. A scoring function is then used to estimate the binding energy for each pose, identifying the most favorable binding mode. For this compound, docking studies could elucidate key interactions, such as hydrogen bonds formed by its amine and pyridine (B92270) nitrogen atoms, or hydrophobic interactions involving its ethyl and oxane moieties. Such studies are foundational in structure-based drug design, helping to rationalize the compound's activity and guide the design of more potent analogs. Although general docking methods are widely used for similar pyridine and amine-containing compounds, specific docking studies published for this compound are not readily found in current literature. peerj.comnih.govmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and binding dynamics of a ligand-receptor complex over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering a detailed picture of the system's flexibility and stability.

For this compound, MD simulations could be employed to:

Analyze the stability of the compound within a protein's binding pocket as predicted by molecular docking.

Investigate the role of water molecules in mediating ligand-receptor interactions.

Explore the conformational landscape of the molecule itself in different solvent environments.

Calculate binding free energies to provide a more accurate estimation of binding affinity.

These simulations can validate docking results and reveal dynamic phenomena that are not captured by static models, offering a deeper understanding of the molecular recognition process. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule with high accuracy. These methods can determine the distribution of electron density, molecular orbital energies (like HOMO and LUMO), and electrostatic potential.

For this compound, QC calculations could be used to:

Determine the partial atomic charges on each atom, which is crucial for understanding electrostatic interactions.

Calculate the molecule's dipole moment and polarizability.

Predict its reactivity towards electrophilic or nucleophilic attack by analyzing the frontier molecular orbitals.

Simulate spectroscopic properties like NMR and IR spectra to aid in experimental characterization.

This level of detail is essential for creating accurate parameters for molecular mechanics force fields used in MD simulations and for understanding the intrinsic chemical properties of the compound.

Pharmacophore Modeling for Rational Compound Design

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups.

A pharmacophore model for this compound and its analogs could be developed based on a set of known active compounds or from the ligand-receptor complex structure. This model would highlight the critical features: the hydrogen-bonding capabilities of the amine group, the aromatic feature of the pyridine ring, and the spatial arrangement of the oxane ring. Such a model serves as a 3D query for virtual screening to find new, structurally diverse compounds with the potential for similar biological activity and guides the rational design of new derivatives with improved properties.

Virtual Screening Approaches for the Identification of Novel Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This can be done using either ligand-based methods (like pharmacophore modeling or similarity searching) or structure-based methods (like molecular docking).

Starting with this compound as a hit or lead compound, virtual screening could be used to:

Screen vast chemical databases for commercially available compounds that share its key pharmacophoric features.

Dock large compound libraries against a target protein to find new scaffolds that fit the binding site. eijppr.comirphouse.com

Filter compound libraries based on physicochemical properties to prioritize molecules with drug-like characteristics.

This approach accelerates the discovery of novel analogs and diverse chemical scaffolds, significantly reducing the time and cost associated with experimental screening. nih.gov

Free Energy Perturbation (FEP) and Binding Energy Calculations

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states, often used to predict the change in binding affinity resulting from a small modification to a ligand. temple.edu It is based on statistical mechanics and typically performed in the context of MD simulations.

For this compound, FEP calculations could be invaluable for lead optimization. For instance, FEP could be used to:

Predict how adding a methyl group to the pyridine ring would affect binding affinity.

Evaluate the energetic cost or benefit of replacing the oxane ring with a different heterocycle.

Compare the binding of different stereoisomers of the compound.

By providing quantitative predictions of binding energy changes, FEP allows computational chemists to prioritize the synthesis of the most promising analogs, guiding a more efficient lead optimization campaign. researchgate.net

Chemoinformatics and Data Mining for this compound Analogs

Chemoinformatics involves the use of computational methods to analyze and mine large datasets of chemical information. For a compound like this compound, chemoinformatics tools can be applied to explore the chemical space around it.

Key applications include:

Similarity Searching: Identifying compounds with similar structural or physicochemical properties from large databases.

Substructure Searching: Finding all compounds in a database that contain the core pyridin-2-ylethyl or oxan-4-amine scaffolds.

Clustering and Diversity Analysis: Grouping a library of analogs into clusters based on their structural similarity to ensure diverse coverage of the chemical space.

Quantitative Structure-Activity Relationship (QSAR): If activity data for a series of analogs is available, QSAR models can be built to correlate chemical structure with biological activity, enabling the prediction of potency for unsynthesized compounds. nih.gov

These data mining techniques help to understand structure-activity relationships (SAR) and guide the design of new libraries of compounds for synthesis and testing.

Broader Academic Context and Future Research Trajectories for N 2 Pyridin 2 Yl Ethyl Oxan 4 Amine

Development of Novel Synthetic Methodologies and Chemical Transformations

The synthesis of N-[2-(Pyridin-2-yl)ethyl]oxan-4-amine and its analogs can be approached through various established and emerging synthetic strategies. A common method for constructing the core amine linkage involves the reductive amination of oxan-4-one with 2-(pyridin-2-yl)ethan-1-amine. Future research in this area could focus on developing more efficient, sustainable, and versatile synthetic routes.

Key areas for future synthetic research include:

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer advantages in terms of safety, scalability, and reaction control.

Catalytic C-H Activation: Direct functionalization of the pyridine (B92270) or tetrahydropyran (B127337) rings through C-H activation would provide a more atom-economical approach to generating diverse analogs.

Biocatalysis: The use of enzymes for specific transformations, such as stereoselective reductions or aminations, could lead to the synthesis of enantiomerically pure derivatives.

A generalized synthetic scheme for related compounds often involves the coupling of a pyridine-containing fragment with an amine-functionalized tetrahydropyran. For instance, the reaction of a substituted pyridine with an appropriate amine can be achieved under various conditions, as can the synthesis of the amine component itself. The synthesis of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, for example, involves a convergent synthesis where an amidine is reacted with an isothiocyanate acs.org. Similarly, the synthesis of N,2,2-trimethyltetrahydro-2H-pyran-4-amine has been achieved through the reduction of a Schiff base formed from 2,2-dimethyltetrahydro-2H-pyran-4-one and methanamine researchgate.net. These examples highlight the modular nature of synthetic approaches that can be adapted for this compound.

Exploration of Undiscovered Molecular Targets and Biological Pathways

The structural motifs within this compound suggest potential interactions with a range of biological targets. The pyridine ring is a common feature in many approved drugs and is known to interact with various receptors and enzymes. The tetrahydropyran ring is often used as a bioisostere for other cyclic systems and can influence physicochemical properties such as solubility and metabolic stability chemicalbook.com.

Potential avenues for exploring new molecular targets include:

Phenotypic Screening: High-throughput screening of the compound and its analogs in various cell-based assays can identify novel biological activities without a preconceived target.

Chemical Proteomics: Techniques such as affinity chromatography using immobilized this compound as bait can be used to pull down and identify its protein binding partners from cell lysates.

Target-Based Screening: Based on structural similarity to known ligands, the compound can be tested against a panel of receptors, enzymes, and ion channels. For example, similar pyridine-containing compounds have been investigated for their activity against various kinases and G-protein coupled receptors.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design nih.govnih.gov. These computational tools can be leveraged to accelerate the optimization of this compound and to design novel analogs with improved properties.

Applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models that correlate the structural features of analogs with their biological activity, guiding the design of more potent compounds nih.gov.

De Novo Drug Design: Generative models can design novel molecules from scratch that are predicted to have high affinity for a specific biological target and desirable pharmacokinetic properties springernature.com.

Predictive Pharmacokinetics and Toxicology: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to prioritize the synthesis of candidates with a higher probability of success in clinical trials springernature.com.

The integration of AI and ML can significantly reduce the time and cost associated with traditional drug discovery by enabling a more data-driven and targeted approach to compound design acs.org.

Application as Chemical Probes in Complex Biological Systems

Chemical probes are small molecules used to study the function of proteins and other biomolecules in their native biological context. This compound, if found to have a specific and potent interaction with a particular target, could be developed into a valuable chemical probe.

Steps to develop this compound as a chemical probe would involve:

Affinity and Selectivity Profiling: Demonstrating that the compound binds to its intended target with high affinity and selectivity over other related proteins.

Mechanism of Action Studies: Elucidating how the compound modulates the function of its target (e.g., inhibition, activation, allosteric modulation).

Development of Tagged Analogs: Synthesizing derivatives with tags (e.g., fluorescent dyes, biotin) to enable visualization and pull-down experiments.

Such chemical probes would be instrumental in dissecting complex biological pathways and validating new drug targets.

Advanced Spectroscopic Techniques for Characterization of Complex Analogs

The unambiguous characterization of novel analogs of this compound is crucial for establishing structure-activity relationships. While standard techniques like NMR and mass spectrometry are routine, more advanced spectroscopic methods can provide deeper insights into the structure and conformation of these molecules.

Advanced spectroscopic techniques that can be applied include:

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are essential for confirming the connectivity of complex analogs.

X-ray Crystallography: Determining the single-crystal X-ray structure provides definitive proof of the molecule's three-dimensional structure and stereochemistry researchgate.netnih.gov.

Chiroptical Spectroscopy: Techniques like circular dichroism (CD) can be used to determine the absolute configuration of chiral analogs.

These advanced analytical methods are indispensable for the detailed structural elucidation of novel and complex chemical entities, ensuring the reliability of biological data.

Q & A

Q. What are the optimal synthetic routes for N-[2-(Pyridin-2-yl)ethyl]oxan-4-amine, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting oxan-4-amine with 2-(pyridin-2-yl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF or MeCN) at 60–80°C for 12–24 hours can yield the target compound. To optimize yield:

  • Use anhydrous solvents and inert atmospheres to minimize side reactions.
  • Monitor reaction progress via TLC or LC-MS.
  • Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization.
    Adjusting stoichiometry (1.2–1.5 equivalents of alkylating agent) and temperature (stepwise heating to 80°C) can enhance efficiency .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify pyridine protons (δ 7.1–8.6 ppm) and oxane methylene signals (δ 3.2–4.0 ppm). Compare coupling patterns to confirm substitution.
  • IR : Look for N-H stretches (~3300 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
  • HRMS : Verify molecular ion [M+H]⁺ at m/z 207.147 (calculated for C₁₂H₁₉N₂O).
  • Purity : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to confirm >95% purity. Cross-reference with crystallographic data (e.g., unit cell parameters from single-crystal XRD) for structural validation .

Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Dock the compound into protein targets (e.g., kinases) using AutoDock Vina to assess binding affinity. Validate with MD simulations (NAMD/GROMACS) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target Identification : Perform affinity chromatography or pull-down assays with biotinylated derivatives.
  • Pathway Analysis : Use RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment.
  • Kinetic Studies : Conduct enzyme inhibition assays (e.g., fluorescence-based) with varying substrate concentrations to determine Kᵢ and inhibition type (competitive/non-competitive) .

Q. What strategies resolve contradictions in reported bioactivity data across different assay systems?

Methodological Answer:

  • Orthogonal Assays : Validate results using both cell-based (e.g., MTT assay) and cell-free (e.g., SPR binding) platforms.
  • Purity Verification : Re-test the compound after HPLC purification to exclude impurities as confounding factors.
  • Control Variables : Standardize assay conditions (pH, temperature, solvent concentration) and use isogenic cell lines to reduce variability .

Q. How can coordination complexes with this compound be designed for catalytic or magnetic applications?

Methodological Answer:

  • Ligand Design : Utilize the pyridine’s lone pair for metal coordination (e.g., Co²⁺, Cu²⁺). Optimize steric bulk by modifying oxane substituents.
  • Characterization : Analyze complexes via X-ray crystallography (SHELX refinement ) and magnetic susceptibility measurements.
  • Catalytic Screening : Test in model reactions (e.g., Suzuki coupling) under varied conditions (solvent, temperature) to assess activity .

Q. What advanced analytical methods are critical for studying the compound’s supramolecular interactions?

Methodological Answer:

  • X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N-H···O interactions) using SHELXL .
  • NMR Titration : Monitor chemical shift changes upon addition of host molecules (e.g., cyclodextrins).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for host-guest systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.